Methyl 3,6-dibromopyrazine-2-carboxylate
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Overview
Description
Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4Br2N2O2. It is a brominated derivative of pyrazine, characterized by the presence of two bromine atoms at positions 3 and 6 of the pyrazine ring, and a methyl ester group at position 2. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dibromopyrazine-2-carboxylate can be synthesized through the bromination of methyl 3-amino-6-bromopyrazine-2-carboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dibromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine dicarboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields pyrazine derivatives with reduced bromine content
Scientific Research Applications
Methyl 3,6-dibromopyrazine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of methyl 3,6-dibromopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-bromo-2-pyrazinecarboxylate
- Methyl 3,5-dibromopyrazine-2-carboxylate
- Methyl 3-bromo-6-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3,6-dibromopyrazine-2-carboxylate is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications, where precise control over molecular structure is essential .
Properties
IUPAC Name |
methyl 3,6-dibromopyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYQPNNVGHVOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670382 |
Source
|
Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13301-04-7 |
Source
|
Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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